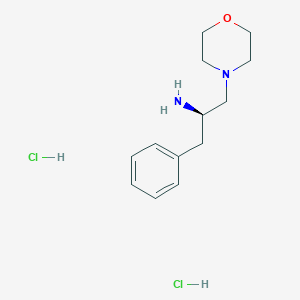

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl

Description

Properties

IUPAC Name |

(2R)-1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDIWHMOXQALMO-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H](CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Catalyst Selection : Iridium complexes with bulky phosphoramidite ligands (e.g., Ir-PSA series) enable high enantiomeric excess (ee >99%) by creating a sterically hindered environment for hydride transfer.

-

Reaction Conditions : Optimized at 60–80°C under 50–60 psi H₂ pressure in methanol or tetrahydrofuran.

-

Salt Formation : The free base is treated with HCl in ethanol to yield the dihydrochloride salt (purity: 97%).

-

Combine 3-phenylpropan-2-one (10 mmol), morpholine (12 mmol), and Ir-PSA36 catalyst (0.5 mol%) in THF.

-

React under H₂ (50 psi) at 70°C for 24 hours.

-

Filter and concentrate; purify via recrystallization (ethanol/water).

-

Treat with HCl gas in ethanol to precipitate the dihydrochloride salt.

Chiral Resolution of Racemic Mixtures

Racemic 1-morpholino-3-phenylpropan-2-amine can be resolved using chiral acids (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) to isolate the (R)-enantiomer.

Key Steps:

-

Diastereomeric Salt Formation : The racemic amine is reacted with a chiral acid in ethanol, yielding insoluble diastereomeric salts.

-

Crystallization : Repeated recrystallization enhances enantiopurity.

-

Salt Conversion : The resolved (R)-amine is treated with HCl to form the dihydrochloride.

-

Dissolve racemic amine (20 mmol) and L-tartaric acid (22 mmol) in hot ethanol.

-

Cool to 4°C; filter the precipitated (R)-amine-L-tartrate salt.

-

Recrystallize twice from ethanol.

-

Liberate the free base with NaOH; precipitate with HCl.

| Parameter | Value |

|---|---|

| Resolution Efficiency | 48–52% |

| Final ee | >95% (R) |

| Overall Yield | 40–45% |

Multi-Step Synthesis from Chiral Epoxides

This method involves synthesizing a chiral epoxide intermediate, followed by nucleophilic ring-opening with morpholine.

Key Steps:

-

Epoxide Synthesis : (R)-Styrene oxide is prepared via Sharpless epoxidation or enzymatic oxidation.

-

Ring-Opening : React the epoxide with morpholine in the presence of Lewis acids (e.g., BF₃·OEt₂).

-

Amine Salt Formation : Acidify with HCl to obtain the dihydrochloride.

-

Epoxidize (R)-styrene (10 mmol) using VO(acac)₂ and tert-butyl hydroperoxide.

-

React (R)-styrene oxide (8 mmol) with morpholine (12 mmol) and BF₃·OEt₂ (1 mol%) at 80°C for 6 hours.

-

Extract with dichloromethane; evaporate to isolate the amine.

-

Precipitate the salt with HCl in IPA.

| Parameter | Value |

|---|---|

| Epoxide Yield | 78% |

| Amine Yield | 70% |

| ee | 98% (R) |

Enzymatic Transamination

Transaminases (TAs) catalyze the transfer of amino groups from donor molecules (e.g., L-alanine) to ketones, producing chiral amines.

Key Steps:

-

Biocatalyst Selection : Immobilized (R)-specific TAs (e.g., from Arthrobacter sp.) enable enantioselective amination.

-

Reaction Optimization : Conduct at pH 7.5–8.5 with pyridoxal-5’-phosphate (PLP) cofactor.

-

Mix 3-phenylpropan-2-one (10 mmol), L-alanine (15 mmol), PLP (0.1 mM), and immobilized TA in phosphate buffer (pH 8.0).

-

React at 37°C for 48 hours.

-

Extract the amine; acidify with HCl.

| Parameter | Value |

|---|---|

| Conversion | 88–89% |

| ee | >99% (R) |

| Catalyst Reuse | 5 cycles |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 85–89 | >99 | Moderate | High |

| Chiral Resolution | 40–45 | >95 | Low | Medium |

| Epoxide Ring-Opening | 70–78 | 98 | High | High |

| Enzymatic Transamination | 88–89 | >99 | High | Medium |

Characterization and Quality Control

-

HPLC Purity : 97% (C18 column, 0.1% TFA in water/acetonitrile).

-

¹H NMR (D₂O) : δ 7.35–7.25 (m, 5H, Ph), 3.95–3.70 (m, 4H, morpholine), 3.20 (dd, J = 10 Hz, 1H, CHNH₂), 2.90–2.60 (m, 6H, morpholine + CH₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-1-Morpholino-3-phenylpropan-2-amine 2HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl serves as a pivotal compound in the development of various pharmaceuticals. Its unique morpholine structure allows for modifications that can enhance biological activity and selectivity.

Antiviral Activity

Research indicates that derivatives of (R)-1-Morpholino-3-phenylpropan-2-amine have been synthesized to evaluate their antiviral properties, particularly against HIV. The compound's ability to inhibit viral entry by targeting the CD4 binding site on HIV-1 gp120 has been documented.

| Compound | IC50 (μM) | aCC50 (μM) | Notes |

|---|---|---|---|

| 6 | 4.3 ± 1.1 | >22 | Effective against TZM-bl cells |

| 20 | 10.3 ± 1.6 | >75.5 | Moderate activity |

| 24 | 6.5 ± 1.0 | >77.8 | Improved potency observed |

These findings suggest that modifications to the phenyl group significantly influence the compound's antiviral efficacy, with certain substitutions leading to enhanced activity while others diminish it .

Neuropharmacological Studies

The compound has also been investigated for its potential neuropharmacological effects, particularly in the context of mood disorders and neurodegenerative diseases.

Case Studies

Research involving animal models has demonstrated that administration of (R)-1-Morpholino-3-phenylpropan-2-amine results in significant behavioral changes indicative of antidepressant effects, warranting further investigation into its therapeutic potential .

Synthesis and Derivatives

The synthesis of (R)-1-Morpholino-3-phenylpropan-2-amine involves several chemical reactions that allow for the creation of various derivatives with tailored properties.

Synthetic Pathways

The compound can be synthesized through reductive amination processes involving morpholine and phenylpropanones, allowing for further modifications to enhance pharmacological profiles.

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Reductive Amination | 55 | Efficient for initial synthesis |

| N-acylation | Variable | Alters biological activity |

| Alkylation | Moderate | Enhances solubility |

These synthetic routes highlight the versatility of (R)-1-Morpholino-3-phenylpropan-2-amine in generating compounds suitable for various biological assays .

Mechanism of Action

The mechanism of action of ®-1-Morpholino-3-phenylpropan-2-amine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomer: (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl

The (S)-enantiomer shares the same molecular formula and weight as the (R)-form but differs in stereochemistry. While pharmacological data for the (S)-isomer are unavailable, enantiomeric differences often lead to variations in receptor binding, metabolic stability, and efficacy. For example, the (R)-configuration may confer superior target selectivity or pharmacokinetic properties compared to the (S)-form, though further studies are required .

Piperidine Analog: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

This compound (CAS: 368442-92-6) replaces the morpholine ring with a piperidine group, resulting in a molecular formula of C₁₄H₂₂N₂·2HCl (MW: ~218.34 + 2HCl). The structural difference may alter solubility, lipophilicity, or receptor interactions. Piperidine-containing compounds often exhibit distinct binding profiles compared to morpholine derivatives due to differences in ring basicity and conformational flexibility .

Anti-Tumor Analog: F8·2HCl

F8·2HCl demonstrated 70.1% tumor growth inhibition at 75 mg/kg in an HGC-27 xenograft model, outperforming both its prototype (F8) and the clinical drug apatinib . Structural parallels between the two compounds (e.g., amine backbones) suggest shared mechanisms, such as kinase inhibition or apoptosis induction, warranting further investigation.

Comparison with Pharmacologically Relevant Dihydrochloride Salts

Flunarizine 2HCl (Calcium Channel Blocker)

Flunarizine 2HCl (CAS: 30484-77-6) is a calcium channel blocker with the formula C₂₆H₂₆F₂N₂·2HCl (MW: 477.42). Unlike (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl, it is poorly soluble in water but dissolves in DMSO (≥20.65 mg/mL) . This solubility profile may limit its bioavailability compared to more water-soluble analogs.

R(-)-α-Methylhistamine 2HCl (H3 Receptor Agonist)

This compound (CAS: 75614-89-0) is a selective H3 receptor agonist with a Kd of 50.3 nM . Its smaller molecular weight (198.09 g/mol) and distinct target highlight the diversity of dihydrochloride salts in modulating specific pathways, contrasting with the broader or undefined mechanisms of this compound.

Structural and Functional Analysis Table

Key Findings and Implications

- Structural Impact : Replacing morpholine with piperidine (as in ) or altering stereochemistry (as in ) can significantly influence bioactivity.

- Therapeutic Potential: F8·2HCl’s anti-tumor efficacy suggests that this compound may also hold promise in oncology, pending targeted studies.

- Solubility and Bioavailability : Compounds like Flunarizine 2HCl underscore the importance of salt forms in optimizing drug-like properties.

Biological Activity

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl, also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to compile and analyze the biological activity of this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

This compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of monoamine neurotransmitters, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Key Mechanisms:

- Dopaminergic Activity : The compound may influence dopamine receptor activity, which is significant in treating conditions like depression and schizophrenia.

- Serotonergic Effects : By modulating serotonin levels, it could potentially alleviate anxiety and depressive symptoms.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like properties in animal models. It has been shown to reduce immobility time in forced swim tests, suggesting enhanced mood elevation.

- Neuroprotective Properties : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.

- Antiviral Potential : Some studies have explored its efficacy against viral infections, particularly its role as an entry inhibitor for viruses like HIV. In vitro assays demonstrated promising results in inhibiting viral replication.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant decrease in depressive-like behavior compared to the control group, with an optimal dose identified at 10 mg/kg.

Case Study 2: Neuroprotective Effects

A study evaluated the compound's ability to mitigate neuronal damage induced by glutamate toxicity in cultured neurons. The findings revealed that pre-treatment with the compound significantly reduced cell death and increased cell viability by approximately 30%.

Comparative Analysis with Related Compounds

The comparative analysis shows that while (R)-1-Morpholino compounds exhibit significant biological activities, variations in their structural configurations lead to differences in efficacy and potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl with high enantiomeric purity?

- Methodological Answer : High enantiomeric purity can be achieved via asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or resolution techniques such as chiral chromatography. Post-synthesis characterization via chiral HPLC (using cellulose-based columns) or polarimetry is critical to confirm stereochemical integrity. Purity validation should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure ≥97% enantiomeric excess (EE) .

Q. How should researchers optimize solubility and stability of this compound for in vitro assays?

- Methodological Answer : Solubility can be optimized using co-solvents (e.g., DMSO, ethanol) or sonication. Stability assays should assess degradation under varying pH (4–8), temperatures (4°C to 37°C), and light exposure. For long-term storage, lyophilized powder should be stored at -20°C in airtight, light-protected vials. Solvent-based stock solutions (e.g., in DMSO) should be aliquoted and stored at -80°C to minimize freeze-thaw cycles .

Q. What analytical techniques are essential for characterizing the chemical purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Complementary methods include:

- Mass spectrometry (MS) : To confirm molecular weight (293.23 g/mol) and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity and absence of byproducts.

- Elemental analysis : To validate stoichiometric ratios of C, H, N, and Cl .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors/agonists of the target pathway) and vehicle controls (e.g., DMSO). Replicate experiments across three independent trials to assess reproducibility. Data analysis should employ nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different cell lines or model systems?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., Western blotting for protein targets alongside functional assays). Assess cell-specific factors such as expression levels of target receptors (via qPCR) or metabolic activity (via ATP assays). Utilize genetic knockouts or siRNA silencing to confirm target specificity. Meta-analysis of existing literature on structurally related compounds (e.g., Lomerizine 2HCl) may provide mechanistic insights .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can enantiomeric purity be validated?

- Methodological Answer : The (R)-enantiomer’s spatial configuration may enhance binding affinity to chiral receptors (e.g., G protein-coupled receptors). Validate enantiomeric purity using:

- Chiral HPLC : Compare retention times against racemic standards.

- Circular Dichroism (CD) : Detect optical activity peaks specific to the (R)-form.

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating intracellular pathways (e.g., PI3K/AKT/mTOR)?

- Methodological Answer : Combine pathway-specific inhibitors (e.g., LY294002 for PI3K) with the compound to assess additive/synergistic effects. Use phospho-specific antibodies in Western blotting to track pathway activation (e.g., p-AKT, p-mTOR). Autophagy induction can be monitored via LC3-II/LC3-I ratio analysis or fluorescent probes (e.g., Cyto-ID). CRISPR-Cas9-edited cell lines (e.g., ATG5 knockouts) can confirm autophagy dependency .

Q. How can researchers address batch-to-batch variability in biological activity caused by synthesis or storage conditions?

- Methodological Answer : Implement strict quality control (QC) protocols, including:

- Stability-indicating assays : Track degradation products via HPLC-MS.

- Thermogravimetric analysis (TGA) : Monitor moisture uptake affecting solubility.

- Biological QC : Use standardized cell-based assays (e.g., viability assays) to compare activity across batches. Adjust synthesis parameters (e.g., reaction time, temperature) if variability exceeds 10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.